Cas no 27301-54-8 (pent-3-yn-2-ol)
pent-3-yn-2-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Pentyn-2-ol
- 2-Pentyn-4-ol
- (+/-)-3-pentyn-2-ol
- (rac)-3-pentyn-2-ol
- (rac)-pent-3-yn-2-ol
- (RS)-3-pentyn-2-ol
- (S)-Pent-3-yn-2-ol
- 3-Pentyn-2-ol, (2S)-
- AG-H-69680
- CTK3I6332
- FT-0690357
- pent-3-yne-2-ol
- rac-3-pentyn-2-ol
- rac-pent-3-yn-2-ol
- S982
- pent-3-yn-2-ol
- 58072-60-9
- CMLDBU00000247
- DTXSID50950026
- Acetamide, N-[(3-chlorophenyl)methyl]-
- SY318744
- 3-Pentyn-2-ol, >=98.0% (GC)
- MFCD00046652
- EN300-92159
- CS-0264164
- FT-0721779
- 27301-54-8
- JL-003-123
- 1-methyl-2-butyn-1-ol
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- MDL: MFCD00046652
- Inchi: 1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3
- InChI Key: HJFRLXPEVRXBQZ-UHFFFAOYSA-N
- SMILES: OC(C#CC)C
Computed Properties
- Exact Mass: 84.05754
- Monoisotopic Mass: 84.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 82.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.911
- Boiling Point: 149.2°Cat760mmHg
- Flash Point: 56.9°C
- PSA: 20.23
- LogP: 0.39050
pent-3-yn-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-92159-0.05g |
pent-3-yn-2-ol |
27301-54-8 | 95% | 0.05g |
$23.0 | 2024-05-20 | |
| Enamine | EN300-92159-0.1g |
pent-3-yn-2-ol |
27301-54-8 | 95% | 0.1g |
$35.0 | 2024-05-20 | |
| Enamine | EN300-92159-0.25g |
pent-3-yn-2-ol |
27301-54-8 | 95% | 0.25g |
$50.0 | 2024-05-20 | |
| Enamine | EN300-92159-0.5g |
pent-3-yn-2-ol |
27301-54-8 | 95% | 0.5g |
$79.0 | 2024-05-20 | |
| Enamine | EN300-92159-1.0g |
pent-3-yn-2-ol |
27301-54-8 | 95% | 1.0g |
$101.0 | 2024-05-20 | |
| Enamine | EN300-92159-2.5g |
pent-3-yn-2-ol |
27301-54-8 | 95% | 2.5g |
$196.0 | 2024-05-20 | |
| Enamine | EN300-92159-5.0g |
pent-3-yn-2-ol |
27301-54-8 | 95% | 5.0g |
$356.0 | 2024-05-20 | |
| Enamine | EN300-92159-10.0g |
pent-3-yn-2-ol |
27301-54-8 | 95% | 10.0g |
$675.0 | 2024-05-20 | |
| Enamine | EN300-92159-1g |
pent-3-yn-2-ol |
27301-54-8 | 95% | 1g |
$101.0 | 2023-09-01 | |
| Enamine | EN300-92159-5g |
pent-3-yn-2-ol |
27301-54-8 | 95% | 5g |
$356.0 | 2023-09-01 |
pent-3-yn-2-ol Suppliers
pent-3-yn-2-ol Related Literature
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Thangavelu Saravanan,Sushital Jana,Anju Chadha Org. Biomol. Chem. 2014 12 4682
Additional information on pent-3-yn-2-ol
Introduction to Pent-3-yn-2-ol (CAS No. 27301-54-8)
Pent-3-yn-2-ol (CAS No. 27301-54-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 2-pentyne-3-ol or 3-pentyn-2-ol, is a member of the alkyne family and features a unique combination of a terminal alkyne group and a hydroxyl group. The structural diversity and reactivity of pent-3-yn-2-ol make it an important building block in synthetic chemistry and a valuable intermediate in the development of novel pharmaceuticals and materials.
The chemical structure of pent-3-yn-2-ol is characterized by a five-carbon chain with a triple bond between the third and fourth carbon atoms and a hydroxyl group attached to the second carbon atom. This arrangement imparts specific chemical properties that are crucial for its applications. The presence of the alkyne functional group allows for various synthetic transformations, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is widely used in click chemistry. The hydroxyl group, on the other hand, provides opportunities for further functionalization through reactions like esterification, etherification, and oxidation.
Recent advancements in synthetic methodologies have further expanded the utility of pent-3-yn-2-ol. For instance, researchers have developed efficient protocols for the synthesis of this compound from readily available starting materials, such as propargyl alcohol and acetylene. These methods often involve transition-metal catalysis and have been optimized to achieve high yields and selectivities. One notable example is the use of palladium catalysts in conjunction with ligands to facilitate the coupling reactions that form pent-3-yn-2-ol.
In the realm of pharmaceutical research, pent-3-yn-2-ol has shown promise as a key intermediate in the synthesis of bioactive molecules. Its ability to undergo CuAAC reactions makes it particularly useful in the construction of complex molecular architectures, including those found in natural products and drug candidates. For example, studies have demonstrated that pent-3-yn-2-ol can be used to synthesize derivatives with anti-inflammatory, antimicrobial, and anticancer properties. These derivatives often exhibit enhanced biological activity compared to their parent compounds due to the introduction of additional functional groups or modifications to the core structure.
Beyond its role in drug discovery, pent-3-yn-2-ol has also found applications in materials science. The unique reactivity of the alkyne group allows for the formation of covalent bonds with various functionalized surfaces, making it a valuable component in the development of functionalized materials. For instance, researchers have used pent-3-yne-nol to create self-assembled monolayers (SAMs) on gold surfaces, which have potential applications in biosensors and other nanotechnology-based devices.
The environmental impact of pent-3-yne-nol has also been a subject of interest. Studies have shown that this compound can be synthesized using green chemistry principles, which emphasize sustainability and minimal environmental impact. For example, solvent-free conditions and biocatalytic approaches have been explored to reduce waste generation and energy consumption during its production. These efforts align with broader goals in chemical research to develop more environmentally friendly processes.
In conclusion, pentanoyl (CAS No. 27301–54–8) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an indispensable tool in synthetic chemistry, pharmaceutical research, and materials science. Ongoing research continues to uncover new applications and improve existing methods for its synthesis and use, ensuring that pentanoyl remains at the forefront of scientific innovation.